3-Amino-5-methylpyridine-2-carboxamide
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Description
3-Amino-5-methylpyridine-2-carboxamide is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 3-Amino-5-methylpyridine-2-carboxamide is C7H9N3O. The molecular weight is 151.169.Chemical Reactions Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Synthesis Optimization
Significant improvements have been made in the synthesis of compounds related to 3-Amino-5-methylpyridine-2-carboxamide. For instance, an optimized synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide has been developed, achieving high yields and purity through refined reaction conditions (Yang-Heon Song, 2007).
Antitumor Activity
Some derivatives of the compound have demonstrated potent antitumor activity in preclinical assays. For example, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines, showcasing the compound's potential in oncology (Lombardo et al., 2004).
Antimicrobial and DNA Interaction Studies
Studies on silver complexes involving derivatives of 3-Amino-5-methylpyridine-2-carboxamide, such as [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)], have indicated considerable antimicrobial activity against certain bacteria and yeast strains. Additionally, interactions of these metal complexes with DNA have been investigated, revealing their binding and potential effects on DNA properties (Abu-Youssef et al., 2010).
Pteridine and Pyrimidine Derivatives Synthesis
The compound has been utilized in the synthesis of pteridine and pyrimidine derivatives, showcasing its importance in the creation of more complex heterocyclic compounds. These synthesized derivatives have been evaluated for their biological activities, further highlighting the compound's relevance in scientific research (Albert & Ohta, 1970).
properties
IUPAC Name |
3-amino-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5(8)6(7(9)11)10-3-4/h2-3H,8H2,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXAHTHRDYOUDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694168 |
Source
|
Record name | 3-Amino-5-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylpyridine-2-carboxamide | |
CAS RN |
1208081-47-3 |
Source
|
Record name | 3-Amino-5-methyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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